8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4N2/c15-11-5-9(14(17,18)19)6-21-7-12(20-13(11)21)8-1-3-10(16)4-2-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUTUFIEQFAVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Nucleophilic Attack : The amino group of 2-aminopyridine attacks the carbonyl carbon of the α-bromoketone, displacing bromide to form an intermediate hemiaminal.
-
Cyclization : Intramolecular dehydration forms the imidazo[1,2-a]pyridine core.
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Aromatization : Loss of water yields the fully conjugated heterocycle.
Experimental Optimization
Table 1: Cyclocondensation Parameters for Target Compound
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Substrate | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | – | |
| α-Haloketone | 2-Bromo-1-(4-fluorophenyl)ethanone | – | – |
| Solvent | 1,2-Dimethoxyethane | 78% | |
| Reaction Time | 72 hours | – |
Multicomponent Reactions (MCRs)
| Component | Role | Source |
|---|---|---|
| 4-Fluorobenzaldehyde | Aryl group donor | |
| CuI | Cyclization catalyst | |
| Reaction Time | 12 hours | |
| Yield | 65–70% |
Catalytic Methods for Green Synthesis
Molecular Iodine-Catalyzed Ultrasonication
A solvent-free, ultrasonication-assisted method using molecular iodine (20 mol%) achieves high efficiency:
Table 3: Green Synthesis Parameters
| Parameter | Detail | Source |
|---|---|---|
| Catalyst | Molecular iodine (20 mol%) | |
| Solvent | Water | |
| Energy Input | Ultrasonication (40 kHz) | |
| Eco-Factor | 0.92 (excellent sustainability) |
Post-Functionalization Strategies
Suzuki-Miyaura Coupling
If the imidazo[1,2-a]pyridine core contains a halogen at position 2 (e.g., bromine), palladium-catalyzed coupling with 4-fluorophenylboronic acid installs the aryl group:
Comparative Analysis of Methods
Table 4: Method Comparison for Target Compound Synthesis
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Long reaction time | 78% |
| MCRs | Single-step complexity | Moderate yields | 70% |
| Iodine Catalysis | Eco-friendly, rapid | Requires specialized equipment | 85% |
| Suzuki Coupling | Flexibility in aryl groups | Requires halogenated precursor | 70% |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the functionalization of imidazo[1,2-a]pyridines often use transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits significant anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines.
Case Study : A study evaluated the compound's efficacy against prostate cancer cells (PC3) and leukemia cells (K562). The results demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Comparison with Doxorubicin |
|---|---|---|
| PC3 | 5.0 | Lower |
| K562 | 4.5 | Lower |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Its structural features contribute to enhanced interaction with microbial targets.
Case Study : In a series of tests against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited potent activity, indicating its potential for treating resistant infections .
Agrochemical Applications
This compound is also explored for its potential as an agrochemical. Its unique chemical structure allows it to act effectively against pests and plant pathogens.
Research Findings : Studies have indicated that derivatives of this compound can outperform traditional pesticides in terms of efficacy against agricultural pests .
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Insight : The 4-fluorophenyl substituent balances lipophilicity and electronic effects, making it superior for corrosion inhibition compared to bulkier or more polar groups .
Variations at Position 6 and 8
Key Insight : The 6-trifluoromethyl group improves target engagement in enzyme inhibition (e.g., cytochrome oxidase in TB ), while 8-chloro enhances stability against metabolic oxidation .
Pharmacological Data for Imidazo[1,2-a]pyridine Derivatives
Key Insight : Fluorine at position 2 (4-fluorophenyl) correlates with high potency in both anti-TB and corrosion inhibition, likely due to optimized electronic and steric profiles .
Structure-Activity Relationships (SAR)
Biological Activity
8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 353258-25-0) is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique structural features including a chloro group, a trifluoromethyl group, and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.
- Molecular Formula : C14H7ClF4N2
- Molecular Weight : 314.67 g/mol
- Structural Features : The imidazo[1,2-a]pyridine ring system contributes to the compound's biological activity through its ability to interact with various molecular targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell signaling, leading to reduced cell viability and increased apoptosis rates. For instance, studies have reported that it can effectively inhibit the activity of certain protein kinases that are overexpressed in various cancer types.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to suppress the expression of pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : A study conducted on animal models showed that administration of the compound resulted in a significant reduction of carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent. The IC50 value for COX-2 inhibition was found to be comparable to established anti-inflammatory drugs like celecoxib.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has displayed antimicrobial activity against various pathogens.
- Research Findings : Laboratory tests revealed that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the imidazo[1,2-a]pyridine scaffold can lead to enhanced potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Variation of halogen substituents | Altered binding affinity to target proteins |
| Changes in fluorophenyl position | Impact on selectivity towards specific kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
